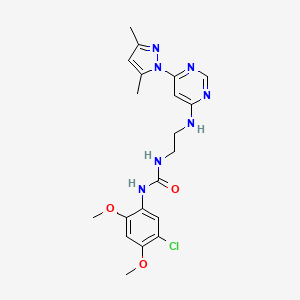

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN7O3/c1-12-7-13(2)28(27-12)19-10-18(24-11-25-19)22-5-6-23-20(29)26-15-8-14(21)16(30-3)9-17(15)31-4/h7-11H,5-6H2,1-4H3,(H,22,24,25)(H2,23,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERXBNRMYGCZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=C(C=C3OC)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.86 g/mol. The structure features a chloro-substituted dimethoxyphenyl group, a pyrazole moiety, and a pyrimidine derivative, which collectively suggest diverse pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The presence of the pyrazole and pyrimidine rings suggests potential inhibition of key enzymes involved in cancer cell proliferation and inflammation pathways.

Key Mechanisms:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression.

- Antioxidant Activity : The compound may exhibit antioxidant properties that mitigate oxidative stress in cells.

- Modulation of Cell Signaling Pathways : It may influence pathways such as MAPK and PI3K/Akt, which are crucial in cancer biology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- In vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancer cells.

Antibacterial and Antifungal Activity

The compound has also shown promise against certain bacterial strains and fungi, suggesting a broader spectrum of activity beyond oncology.

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.

Combination Therapy

Another study explored the effects of this compound in combination with standard chemotherapy agents like doxorubicin. The combination showed synergistic effects, enhancing the overall therapeutic efficacy while reducing side effects.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Research indicates that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Preliminary studies suggest that it targets kinases associated with cancer progression.

- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing novel anticancer agents targeting non-small cell lung carcinoma (NSCLC) pathways .

-

Antimicrobial Properties

- The compound has shown promising results against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

- Case studies have reported effective inhibition of resistant strains, suggesting its utility in treating infections caused by multi-drug resistant organisms .

-

Anti-inflammatory Effects

- The anti-inflammatory potential of this compound is under investigation, particularly regarding its ability to modulate cytokine production and inhibit inflammatory pathways.

- In vitro studies have demonstrated a reduction in pro-inflammatory cytokines in macrophage models, indicating its potential application in treating inflammatory diseases .

Pharmacological Insights

The pharmacokinetics and bioavailability of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea are being studied to optimize therapeutic efficacy. Key findings include:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics with good tissue distribution profiles in animal models.

- Metabolism : Initial metabolic studies suggest that the compound undergoes hepatic metabolism, with several metabolites identified that may also possess biological activity .

- Study on Anticancer Activity :

- Investigation of Antimicrobial Properties :

- Research on Anti-inflammatory Mechanisms :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Chlorination and methoxylation of aniline derivatives to form the 5-chloro-2,4-dimethoxyphenyl intermediate .

- Step 2 : Coupling with a pyrimidine-pyrazole intermediate (e.g., via nucleophilic aromatic substitution or Buchwald-Hartwig amination) .

- Step 3 : Urea bond formation using carbodiimide-mediated coupling or isocyanate reactions .

- Critical Parameters : Solvent polarity (e.g., DMF vs. acetonitrile), temperature (70–120°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly affect yield and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- NMR : Focus on resolving aromatic protons (δ 6.5–8.5 ppm) and urea NH signals (δ 8–10 ppm). Use 2D experiments (HSQC, HMBC) to verify connectivity between the pyrimidine-pyrazole and urea moieties .

- IR : Characteristic urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated for C₂₃H₂₄ClN₇O₃: ~518.16 g/mol) with <2 ppm error .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cellular : Cytotoxicity screening (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines .

- Docking Studies : Prioritize targets like JAK2 or EGFR kinases due to the pyrimidine-pyrazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

- Analytical Strategies : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates or dehalogenated byproducts).

- Process Optimization : Employ Design of Experiments (DoE) to model variables like reagent stoichiometry and mixing time, reducing side reactions .

- Case Study : In analogous urea derivatives, column chromatography (silica gel, 5% MeOH/CH₂Cl₂) achieves >95% purity .

Q. What crystallographic methods resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Use SHELX for refinement, focusing on torsional angles between the pyrimidine and pyrazole rings to confirm planarity .

- Challenges : Crystallization may require vapor diffusion with DMSO/water mixtures. High Cl⁻ and methoxy groups increase electron density complexity .

Q. How do contradictory bioactivity results arise in different studies, and how can they be reconciled?

- Root Causes :

- Solubility Issues : Dimethoxy groups enhance lipophilicity, reducing aqueous solubility and causing false negatives in cell-based assays .

- Metabolic Instability : Urea bonds may hydrolyze in serum, necessitating stability assays (e.g., LC-MS monitoring over 24 hours) .

- Mitigation : Use prodrug strategies (e.g., tert-butyl carbamate protection) or formulation with cyclodextrins to improve bioavailability .

Key Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed cross-coupling for pyrimidine-pyrazole assembly to reduce side products.

- Characterization : Combine XRD with DFT calculations to validate electronic effects of chloro and methoxy substituents.

- Bioactivity : Pre-screen solubility using dynamic light scattering (DLS) to avoid false negatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.